molecular formula C24H46O7 B12337976 beta-D-Glucopyranosiduronic acid, octadecyl CAS No. 1413439-62-9

beta-D-Glucopyranosiduronic acid, octadecyl

Cat. No.: B12337976
CAS No.: 1413439-62-9
M. Wt: 446.6 g/mol
InChI Key: CYXSKZBZNKYHGI-QMDPOKHVSA-N
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Description

Beta-D-Glucopyranosiduronic acid, octadecyl: is a chemical compound with the molecular formula C24H46O7 and a molecular weight of 446.62 g/mol . It is a derivative of glucuronic acid, where the glucuronic acid moiety is linked to an octadecyl chain. This compound is primarily used in research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, octadecyl typically involves the esterification of glucuronic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranosiduronic acid, octadecyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Glucopyranosiduronic acid, octadecyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, octadecyl involves its interaction with biological membranes and enzymes. The octadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The glucuronic acid moiety can interact with specific enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

    Beta-D-Glucopyranosiduronic acid, methyl: Similar structure but with a shorter alkyl chain.

    Beta-D-Glucopyranosiduronic acid, ethyl: Another derivative with a slightly longer alkyl chain than the methyl derivative.

    Beta-D-Glucopyranosiduronic acid, propyl: Features a propyl chain instead of an octadecyl chain.

Uniqueness: Beta-D-Glucopyranosiduronic acid, octadecyl is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring the formation of micelles or liposomes, such as drug delivery systems and cosmetic formulations .

Properties

CAS No.

1413439-62-9

Molecular Formula

C24H46O7

Molecular Weight

446.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octadecoxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-24-21(27)19(25)20(26)22(31-24)23(28)29/h19-22,24-27H,2-18H2,1H3,(H,28,29)/t19-,20-,21+,22-,24+/m0/s1

InChI Key

CYXSKZBZNKYHGI-QMDPOKHVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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